3-Phenyloctanedioic acid
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Overview
Description
3-Phenyloctanedioic acid is an organic compound characterized by a phenyl group attached to an octanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloctanedioic acid typically involves the reaction of phenylacetic acid with a suitable octanedioic acid derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where phenylacetic acid is reacted with octanedioic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, bromo, and sulfonic acid derivatives of the phenyl group.
Scientific Research Applications
3-Phenyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyloctanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The phenyl group can also participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical reactivity.
Phthalic acid: An aromatic dicarboxylic acid with two carboxyl groups attached to a benzene ring.
Adipic acid: An aliphatic dicarboxylic acid with a similar carbon chain length but without the phenyl group.
Uniqueness
3-Phenyloctanedioic acid is unique due to the presence of both a phenyl group and an octanedioic acid backbone. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions and potential biological activity due to the extended carbon chain.
Properties
CAS No. |
63319-79-9 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-phenyloctanedioic acid |
InChI |
InChI=1S/C14H18O4/c15-13(16)9-5-4-8-12(10-14(17)18)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)(H,17,18) |
InChI Key |
FKGHWOPMTOZIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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